1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide
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Overview
Description
1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide is a high-purity chemical compound used primarily as a reagent and building block in various chemical processes . It is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
Scientific Research Applications
1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent and building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide typically involves the reaction of cyclopropenium salts with diethylamine under controlled conditions. The process requires precise temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropenone derivatives, while reduction can produce cyclopropane derivatives .
Mechanism of Action
The mechanism of action of 1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide involves its interaction with molecular targets through its unique structure. The compound can form stable complexes with various substrates, facilitating specific chemical transformations. The pathways involved depend on the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide
- 1,2,3-Tris(diethylamino)cyclopropenylium tetrafluoroborate
Uniqueness
1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide is unique due to its specific dicyanamide anion, which imparts distinct properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
[2,3-bis(diethylamino)cycloprop-2-en-1-ylidene]-diethylazanium;cyanoiminomethylideneazanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N3.C2N3/c1-7-16(8-2)13-14(17(9-3)10-4)15(13)18(11-5)12-6;3-1-5-2-4/h7-12H2,1-6H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAINKKBVLPNSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C1=[N+](CC)CC)N(CC)CC.C(=[N-])=NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415962-26-3 |
Source
|
Record name | 1415962-26-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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